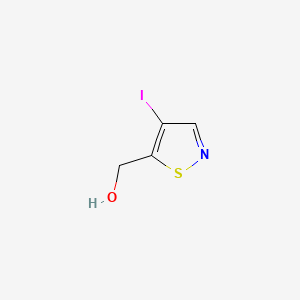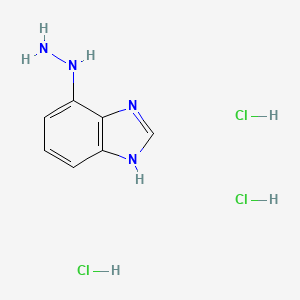
7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride: is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride typically involves the reaction of 7-nitro-1H-1,3-benzodiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease processes.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being studied as a potential anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
- 7-nitro-1H-1,3-benzodiazole
- 7-amino-1H-1,3-benzodiazole
- 7-methyl-1H-1,3-benzodiazole
Comparison: Compared to these similar compounds, 7-hydrazinyl-1H-1,3-benzodiazole trihydrochloride is unique due to its hydrazinyl group. This functional group imparts distinct chemical reactivity and biological activity to the compound. For example, the hydrazinyl group allows for specific interactions with enzymes, making it a valuable tool in enzyme inhibition studies.
Propiedades
Fórmula molecular |
C7H11Cl3N4 |
|---|---|
Peso molecular |
257.5 g/mol |
Nombre IUPAC |
1H-benzimidazol-4-ylhydrazine;trihydrochloride |
InChI |
InChI=1S/C7H8N4.3ClH/c8-11-6-3-1-2-5-7(6)10-4-9-5;;;/h1-4,11H,8H2,(H,9,10);3*1H |
Clave InChI |
ZINMZSXVSSMXEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)NN)N=CN2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


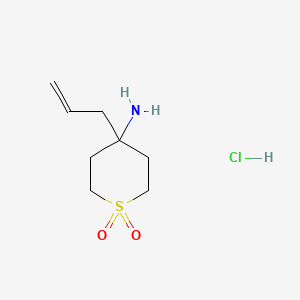
aminehydrochloride](/img/structure/B13592743.png)
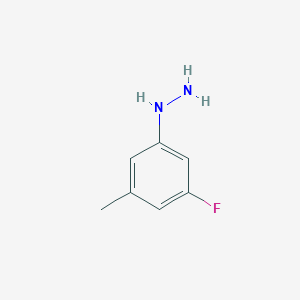
![tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13592754.png)

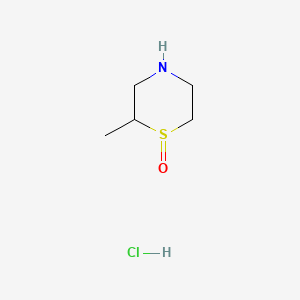
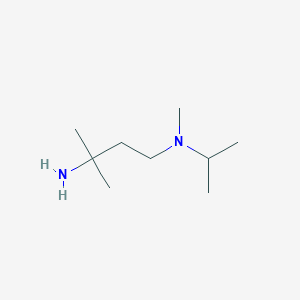

![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
